Cas no 1805577-66-5 (3-(Bromomethyl)-4-chloro-2-fluoropyridine)

3-(ブロモメチル)-4-クロロ-2-フルオロピリジンは、ハロゲン化ピリジン誘導体の一種で、有機合成において重要な中間体として利用されます。特に医薬品や農薬の合成において、その多官能性から高い反応性を示し、選択的な反応が可能です。ブロモメチル基とクロロ、フルオロ基の組み合わせにより、分子内の異なる位置で逐次的な修飾が行える点が特徴です。高い純度と安定性を有し、厳密な条件下での保存が可能です。また、求核置換反応やカップリング反応など、多様な反応に適用できる汎用性の高さも利点です。

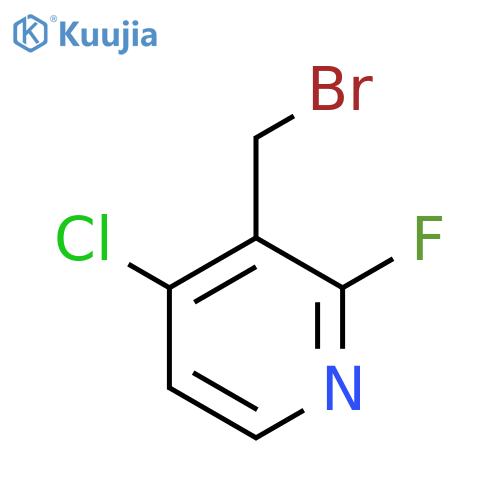

1805577-66-5 structure

商品名:3-(Bromomethyl)-4-chloro-2-fluoropyridine

3-(Bromomethyl)-4-chloro-2-fluoropyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-4-chloro-2-fluoropyridine

- 1805577-66-5

- EN300-1914666

-

- インチ: 1S/C6H4BrClFN/c7-3-4-5(8)1-2-10-6(4)9/h1-2H,3H2

- InChIKey: ODEDBIJDFOHWGH-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=NC=CC=1Cl)F

計算された属性

- せいみつぶんしりょう: 222.91997g/mol

- どういたいしつりょう: 222.91997g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 12.9Ų

3-(Bromomethyl)-4-chloro-2-fluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1914666-0.5g |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 0.5g |

$668.0 | 2023-09-17 | |

| Enamine | EN300-1914666-5.0g |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 5g |

$2485.0 | 2023-06-01 | |

| 1PlusChem | 1P028VJ3-250mg |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 250mg |

$588.00 | 2024-06-18 | |

| 1PlusChem | 1P028VJ3-10g |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 10g |

$4614.00 | 2024-06-18 | |

| Aaron | AR028VRF-500mg |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 500mg |

$944.00 | 2025-02-17 | |

| 1PlusChem | 1P028VJ3-5g |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 5g |

$3134.00 | 2024-06-18 | |

| Aaron | AR028VRF-50mg |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 50mg |

$300.00 | 2025-02-17 | |

| Aaron | AR028VRF-100mg |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 100mg |

$435.00 | 2025-02-17 | |

| Enamine | EN300-1914666-0.05g |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 0.05g |

$200.0 | 2023-09-17 | |

| Enamine | EN300-1914666-1.0g |

3-(bromomethyl)-4-chloro-2-fluoropyridine |

1805577-66-5 | 95% | 1g |

$857.0 | 2023-06-01 |

3-(Bromomethyl)-4-chloro-2-fluoropyridine 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

1805577-66-5 (3-(Bromomethyl)-4-chloro-2-fluoropyridine) 関連製品

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量